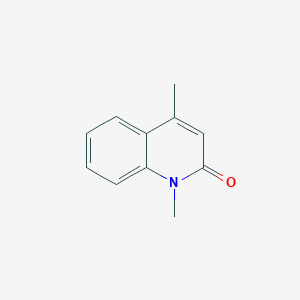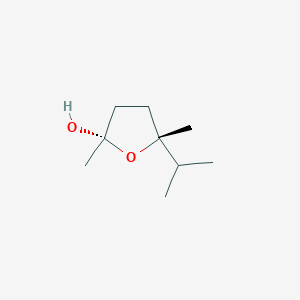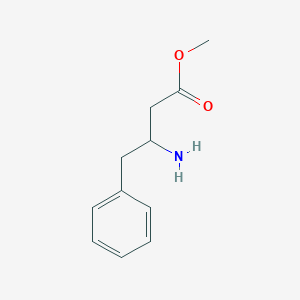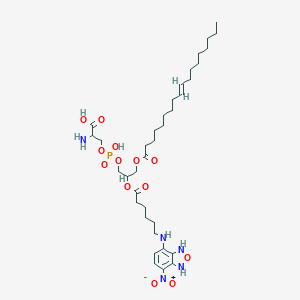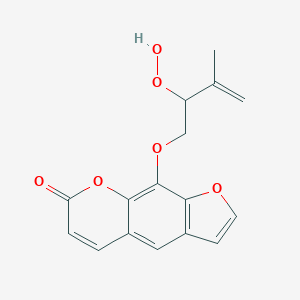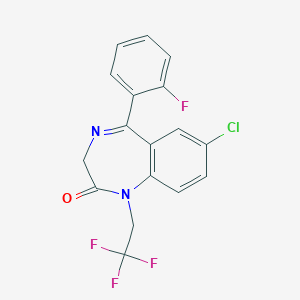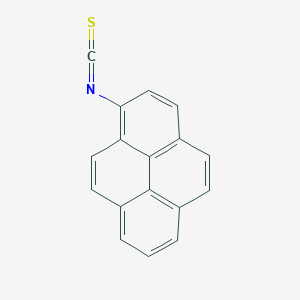
3-(6-Methylpyridin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylpyridin-2-yl)propanenitrile, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a derivative of pyridine and is commonly used as a building block in the synthesis of various organic molecules.
作用機序
The mechanism of action of 3-(6-Methylpyridin-2-yl)propanenitrile is not well understood. However, it has been proposed that 3-(6-Methylpyridin-2-yl)propanenitrile may exert its biological activity through the inhibition of certain enzymes or proteins. For example, 3-(6-Methylpyridin-2-yl)propanenitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(6-Methylpyridin-2-yl)propanenitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(6-Methylpyridin-2-yl)propanenitrile can inhibit the growth of various cancer cell lines such as MCF-7 and HepG2. It has also been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the major advantages of using 3-(6-Methylpyridin-2-yl)propanenitrile in lab experiments is its versatility as a building block in the synthesis of various organic molecules. It is also readily available and relatively inexpensive. However, one of the limitations of using 3-(6-Methylpyridin-2-yl)propanenitrile is its potential toxicity. It is important to handle 3-(6-Methylpyridin-2-yl)propanenitrile with caution and to follow proper safety protocols.
将来の方向性
There are several future directions for the research on 3-(6-Methylpyridin-2-yl)propanenitrile. One area of interest is the development of new drugs that incorporate 3-(6-Methylpyridin-2-yl)propanenitrile as a building block. Another area of interest is the synthesis of new MOFs and coordination polymers using 3-(6-Methylpyridin-2-yl)propanenitrile as a ligand. Additionally, further studies are needed to elucidate the mechanism of action of 3-(6-Methylpyridin-2-yl)propanenitrile and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 3-(6-Methylpyridin-2-yl)propanenitrile is a versatile and important chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method is efficient and reliable, and it has been extensively studied for its biological activity. While there are advantages and limitations to using 3-(6-Methylpyridin-2-yl)propanenitrile in lab experiments, there are several future directions for research on this important compound.
合成法
The synthesis of 3-(6-Methylpyridin-2-yl)propanenitrile is a multi-step process that involves the reaction of 2-bromo-6-methylpyridine with acrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 3-(6-Methylpyridin-2-yl)propanenitrile. This method has been widely used in the synthesis of 3-(6-Methylpyridin-2-yl)propanenitrile and has been found to be efficient and reliable.
科学的研究の応用
3-(6-Methylpyridin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(6-Methylpyridin-2-yl)propanenitrile has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used as a building block in the synthesis of various drugs such as 2-aryl-4-quinolones and 2-arylbenzimidazoles.
In material science, 3-(6-Methylpyridin-2-yl)propanenitrile has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have been found to have potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
3-(6-methylpyridin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-4-2-5-9(11-8)6-3-7-10/h2,4-5H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKMZAPVPPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)



